(Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine

Catalog No.
S13975298
CAS No.
109467-08-5
M.F
C24H31N11O10S5
M. Wt
793.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diamino...

CAS Number

109467-08-5

Product Name

(Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine

IUPAC Name

(Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine

Molecular Formula

C24H31N11O10S5

Molecular Weight

793.9 g/mol

InChI

InChI=1S/C16H23N11O2S5.2C4H4O4/c17-13(18)24-15-21-9(7-32-15)5-30-3-1-11-23-12(27-34(28,29)26-11)2-4-31-6-10-8-33-16(22-10)25-14(19)20;2*5-3(6)1-2-4(7)8/h7-8H,1-6H2,(H,23,26,27)(H4,17,18,21,24)(H4,19,20,22,25);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

JEGGADBNTMVORC-SPIKMXEPSA-N

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC2=NS(=O)(=O)N=C(N2)CCSCC3=CSC(=N3)N=C(N)N.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC2=NS(=O)(=O)N=C(N2)CCSCC3=CSC(=N3)N=C(N)N.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

The compound (Z)-but-2-enedioic acid; 2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine is a complex organic molecule that incorporates various functional groups and structural features. The primary component, (Z)-but-2-enedioic acid, commonly known as maleic acid, consists of two carboxylic acid groups and a cis double bond, making it a significant building block in organic synthesis. The compound's extended structure includes multiple thiazole and guanidine moieties, which contribute to its potential biological activity and chemical reactivity.

The chemical behavior of this compound can be examined through various reaction types:

  • Acid-base reactions: The carboxylic acid groups can participate in proton transfer reactions.
  • Nucleophilic substitutions: The guanidine and thiazole groups can undergo nucleophilic attacks due to their electron-rich nature.
  • Condensation reactions: The presence of amine groups allows for condensation with carbonyl compounds.

Factors such as temperature, solvent choice, and catalysts can significantly influence these reactions.

Preliminary studies suggest that this compound may exhibit various biological activities, including:

  • Antimicrobial properties: Similar compounds have shown efficacy against bacteria and fungi.
  • Anticancer activity: The structural complexity may allow for interactions with cellular targets involved in cancer progression.
  • Enzyme inhibition: Potential to inhibit specific enzymes due to the presence of guanidine and thiazole moieties.

Further empirical studies are necessary to elucidate its pharmacodynamics and pharmacokinetics.

Several synthetic methodologies can be employed for the preparation of this compound:

  • Guanidination reactions: Utilizing guanidine derivatives with appropriate substrates under acidic or basic conditions.
  • Thiazole synthesis: Formation of thiazole rings through cyclization reactions involving thioketones or thioamides.
  • Multi-step synthesis: Combining various reaction pathways to construct the complex structure systematically.

The choice of synthesis method will depend on desired yield, purity, and scalability.

This compound holds potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could be developed into a therapeutic agent.
  • Agricultural chemistry: Potential use as a pesticide or herbicide based on its antimicrobial properties.
  • Material science: Possible application in the development of new materials with specific chemical properties.

Interaction studies are crucial for understanding the compound's mechanism of action. Molecular docking studies can provide insights into how this compound interacts with biological targets such as proteins or receptors. These studies may reveal binding affinities and specific interaction sites that are essential for its biological effects.

Similar Compounds

Several compounds share structural similarities with (Z)-but-2-enedioic acid; 2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine. These include:

  • Palmitamidobutyl guanidine - Notable for its surfactant properties and potential applications in personal care products.
  • Lauramidobutyl guanidine - Similar in structure but differs in the length of the alkyl chain affecting its surfactant efficiency.
  • Myristamidobutyl guanidine - Shares similar functionalities but varies in hydrophobic characteristics due to chain length differences.

Uniqueness

The uniqueness of (Z)-but-2-enedioic acid; 2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine lies in its intricate combination of multiple bioactive moieties that may enhance its pharmacological profile compared to simpler analogs. This complexity could lead to novel therapeutic applications not achievable with less complex compounds.

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

9

Exact Mass

793.08589210 g/mol

Monoisotopic Mass

793.08589210 g/mol

Heavy Atom Count

50

Dates

Last modified: 08-10-2024

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